molecular formula C6H9N3O B11813063 (1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol

(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol

货号: B11813063
分子量: 139.16 g/mol
InChI 键: HYOIWORYRHDIQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This tetrahydropyrrolopyrazole core structure serves as a key synthetic intermediate and pharmacophore in the design of novel bioactive molecules. Researchers utilize this compound in developing potent inhibitors for critical enzymatic targets. Its scaffold is a recognized component in compounds evaluated as Aurora-A kinase inhibitors, which are pivotal in cancer research for their role in cell cycle progression and proliferation . Furthermore, this structural motif has been employed in the design of potassium-competitive acid blockers (P-CABs), a class of therapeutic agents targeting the gastric H+, K+-ATPase for the treatment of acid-related disorders . More recent research has advanced the application of this core to the development of potent and selective sigma-1 receptor (S1R) ligands. The tetrahydropyrrolo[3,4-c]pyrazole structure allows for strategic substitutions that optimize affinity for the S1R, a protein with implications in neuropathic pain and neurological diseases. Optimization of the N-1 position on the pyrrolidine ring is a key strategy, as this group is projected into a critical subpocket of the S1R binding site, enabling fine-tuning of receptor interaction and selectivity . The scaffold's utility is also demonstrated in the synthesis of advanced chemical probes, such as PROTACs (Proteolysis Targeting Chimeras), where it can serve as a targeting ligand for proteins like CDK7, contributing to novel strategies in targeted protein degradation research . This compound provides researchers with a privileged structure for probing biological mechanisms and creating new potential therapeutic agents across oncology, gastroenterology, and central nervous system research.

属性

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-3-6-4-1-7-2-5(4)8-9-6/h7,10H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOIWORYRHDIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

合成路线和反应条件

(1,4,5,6-四氢吡咯并[3,4-c]吡唑-3-基)甲醇的合成通常涉及在受控条件下对适当前体的环化。一种常见的方法包括吡咯衍生物与肼或其衍生物反应,然后环化形成吡唑环。 反应条件通常包括使用催化剂,例如二甲基亚砜 (DMSO) 中的碳酸铯,以促进环化过程 .

工业生产方法

该化合物的工业生产方法在文献中没有详细记录。 大规模有机合成的原理,例如反应条件的优化、连续流反应器的使用和纯化技术,可能会被应用于高效地生产这种化合物。

化学反应分析

反应类型

(1,4,5,6-四氢吡咯并[3,4-c]吡唑-3-基)甲醇可以进行各种化学反应,包括:

    氧化: 羟基可以被氧化形成相应的醛或羧酸。

    还原: 该化合物可以被还原形成具有不同官能团的衍生物。

    取代: 羟基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如硼氢化钠用于还原,以及亲核试剂,如卤代烷用于取代反应。反应条件通常涉及控制温度和使用乙醇或 DMSO 等溶剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,羟基的氧化可以生成醛或羧酸,而取代反应可以引入各种官能团,从而导致多种衍生物。

科学研究应用

Synthesis and Characterization

The synthesis of (1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol typically involves multi-step organic reactions where starting materials are transformed through various chemical processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. For instance, compounds derived from pyrazole have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain bis(pyrazolyl)methane compounds showed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MICs) were determined to evaluate their potency.

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have also been studied for antifungal activity. One study reported that certain tetrapodal compounds with pyrazole units demonstrated antifungal potency against strains like Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm . This highlights the potential of these compounds in treating fungal infections.

Anti-inflammatory and Anticancer Potential

The anti-inflammatory and anticancer properties of pyrazole derivatives have garnered attention in recent years. Pyrazole-based compounds have been synthesized and evaluated for their ability to inhibit protein kinases associated with cancer progression. For example, specific derivatives exhibited significant inhibition against various cancer cell lines such as HepG2 and A549 . This positions pyrazole derivatives as promising candidates in drug discovery for cancer therapy.

Case Studies

Study Compound Activity Target Results
Pyrazole TetrapodsAntifungalAspergillus nigerInhibition zone: 12-16 mm
Pyrazole DerivativeAnticancerHepG2 Cell LineSignificant IC50 values
Bis(pyrazolyl)methaneAntibacterialStaphylococcus aureusEffective at low MICs

作用机制

(1,4,5,6-四氢吡咯并[3,4-c]吡唑-3-基)甲醇的作用机制涉及其与生物系统中分子靶标的相互作用。该化合物可以与特定的酶或受体结合,调节其活性,并导致各种生物效应。确切的途径和靶标取决于具体的应用和所使用衍生物的结构。

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological targets, and findings for (1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol and related compounds:

Compound Name Substituents Biological Target Key Findings Reference
This compound -CH2OH N/A (Theoretical potential for kinase inhibition) Enhanced solubility due to polar -OH group; synthetic intermediate for drug candidates.
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine -NH2 Kinase inhibitors (Aurora-A) Primary amine group facilitates hydrogen bonding with kinase ATP-binding pockets; IC50 values in nM range.
PHA-793887 -CO-(1-Methylpiperidin-4-yl), -N-(3-methylbutanamide) CDK2/Cyclin A Potent CDK inhibitor (IC50 = 7 nM); suitable for intravenous dosing due to balanced lipophilicity.
N-(5-(2-(3,5-Difluorophenyl)acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide -CO-(3,5-Difluorophenyl), -benzamide Anticancer (Kinase inhibition) High yield (56%); LCMS [M+H]+ 481.01; fluorinated groups enhance metabolic stability.
1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol -CH2-(4-Methoxybenzyl), -CH2CH2OH N/A (Pharmaceutical intermediate) Bulky 4-methoxybenzyl group increases lipophilicity; used in kinase inhibitor synthesis.

Key Observations

Substituent Effects on Solubility and Binding: The hydroxymethyl group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., benzamide or tosyl groups) . Bulky substituents (e.g., 4-methoxybenzyl in ) enhance target binding affinity but may reduce solubility, necessitating formulation adjustments.

Biological Activity Trends :

  • Amine derivatives (e.g., 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine) exhibit strong kinase inhibition due to hydrogen-bonding interactions with catalytic lysine residues in kinases .
  • Acylated derivatives (e.g., PHA-793887) show improved metabolic stability and selectivity for CDK isoforms .

Synthetic Accessibility :

  • Hydrochloride salts of related compounds (e.g., compound 27 in ) are synthesized in high yields (87%), indicating robust protocols for pyrrolo-pyrazole derivatives.
  • Fluorinated analogs (e.g., ) achieve moderate yields (56–93%) but offer enhanced bioavailability.

Pharmacokinetic and Toxicological Considerations

  • Hydroxymethyl vs. Amine Groups : The -CH2OH group in the target compound may reduce cytotoxicity compared to primary amines, which can form reactive metabolites .
  • Molecular Weight Impact : Larger derivatives (e.g., PHA-739358, MW = 474.55 ) exhibit prolonged half-lives but may face challenges in blood-brain barrier penetration.

生物活性

(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article discusses its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties based on diverse research findings.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to tetrahydropyrrolo-pyrazoles. For instance, a novel compound derived from bis(pyrazolyl)methane exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) for this compound was determined to be 62.5 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
2PS. aureus62.52000
2PE. faecalis2502000
Control (Acarbose)Alpha-amylaseN/AN/A

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). A related study indicated that certain pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited stronger cytotoxicity than cisplatin and induced apoptosis through the activation of caspases .

Case Study: Pyrazolo Derivatives in Cancer Research

In a study evaluating the anticancer effects of pyrazolo compounds, it was found that the most active derivative increased apoptosis markers while suppressing NF-κB expression and promoting pro-apoptotic factors such as p53 and Bax. This suggests a multifaceted mechanism of action for these compounds in cancer therapy .

Enzyme Inhibition

The ability of tetrahydropyrrolo compounds to inhibit specific enzymes has also been investigated. For instance, alpha-amylase inhibition is a critical area of research due to its implications in diabetes management. Compounds similar to this compound have demonstrated potent alpha-amylase inhibition with IC50 values significantly lower than established controls like acarbose .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (mg/mL)
L1Alpha-amylase0.134
ControlAcarbose0.26

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol?

  • Methodology : Synthesis typically involves multi-step organic reactions starting from bicyclic precursors. For example, catalytic hydrogenation or cyclization of pyrrolo-pyrazole intermediates followed by methanol functionalization. Key steps include:

  • Use of palladium or nickel catalysts for stereoselective reductions (e.g., controlling tetrahydropyrrole ring formation).
  • Hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences .
    • Critical Notes : Impurities like regioisomers (e.g., 5-benzyl derivatives) may arise during cyclization; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Refinement using SHELXL (e.g., hydrogen-bonding networks, displacement parameters) .
  • NMR spectroscopy : Key signals include δ 3.8–4.2 ppm (methanol -CH2OH), δ 6.5–7.2 ppm (pyrazole protons) .
    • Validation : Cross-check crystallographic data (e.g., CCDC entries) with computational models (DFT) to resolve ambiguities in bond angles or torsion .

Q. What are common impurities encountered during synthesis?

  • Byproducts :

  • 5-Benzyl derivatives : From incomplete deprotection of intermediates .
  • Oxidation products : Methanol group oxidation to carboxylic acid under acidic conditions .
    • Mitigation : Use inert atmospheres (N2/Ar) during sensitive steps and monitor via TLC/HPLC .

Advanced Research Questions

Q. How can contradictions between NMR and crystallographic data be resolved?

  • Case Study : Discrepancies in proton environments (e.g., methanol -OH positioning) may arise due to dynamic effects in solution vs. solid state.
  • Approach :

  • Perform variable-temperature NMR to assess hydrogen bonding dynamics.
  • Use SHELX hydrogen-bond geometry tables (e.g., Table 1 in ) to correlate crystallographic O—H⋯N interactions with NMR shifts .

Q. What computational strategies optimize this compound’s bioactivity as a kinase inhibitor?

  • Methods :

  • Molecular docking : Target Aurora-A kinase (PDB: 3LD6) using AutoDock Vina. Prioritize interactions with hinge regions (e.g., Glu211, Ala213) .
  • SAR analysis : Compare with analogs (e.g., PHA-793887) to identify critical substituents (e.g., methyl vs. trifluoromethyl groups) .
    • Data Table :
AnalogTarget KinaseIC50 (nM)Key Interaction
PHA-793887Aurora-A12H-bond with Ala213
DanusertibAurora-A/B8Hydrophobic pocket occupancy

Q. How do stereochemical variations impact biological activity?

  • Experimental Design : Synthesize enantiomers (R/S) via chiral auxiliaries (e.g., Evans oxazolidinones) and test against kinase panels.
  • Findings :

  • (S)-enantiomers show 5–10x higher potency due to optimal fit in kinase ATP-binding pockets .
  • Racemization risks: Monitor via polarimetry during storage .

Q. What strategies improve catalytic efficiency in large-scale synthesis?

  • Optimization :

  • Flow chemistry : Reduces reaction time for cyclization steps (e.g., 80°C, 30 min vs. batch 6 hr) .
  • Enzyme-mediated resolution : Lipases (e.g., CAL-B) for enantiomeric excess >98% .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to validate?

  • Case : Discrepancies in hepatic microsome assays (e.g., mouse vs. human).
  • Resolution :

  • CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for oxidation using recombinant enzymes.
  • Stability enhancers : Introduce fluorine substituents to block metabolic hotspots .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。